3-Fluorophenyl N,N-diethylcarbamate
Description
3-Fluorophenyl N,N-diethylcarbamate (C${11}$H${13}$FNO$_2$) is a carbamate derivative characterized by a fluorine atom at the 3-position of the phenyl ring and diethyl substitution on the carbamate nitrogen. It serves as a key intermediate in organic synthesis, particularly in transition metal-free routes to halobenzo[b]furans via o-lithiation . Its synthesis typically involves reacting substituted phenyl carbamates with organolithium reagents, yielding derivatives with high regioselectivity (68–75% yields) . The compound’s structural simplicity and fluorine substituent make it a valuable candidate for studying electronic and steric effects in comparison to other carbamates.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
(3-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
JHISYNVCHBCMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Carbamoylation of 3-Fluorophenol
The most common method involves reacting 3-fluorophenol with diethylcarbamoyl chloride in the presence of a base.
Procedure :
-
Reagents :
-
3-Fluorophenol (1 equiv)
-
Diethylcarbamoyl chloride (1.2 equiv)
-
Sodium hydroxide (NaOH, 1.5 equiv)
-
Tetrahydrofuran (THF) as solvent.
-
-
Steps :
-
Add NaOH pearls to THF under inert atmosphere.
-
Introduce 3-fluorophenol and stir at room temperature for 30 minutes.
-
Slowly add diethylcarbamoyl chloride and react for 8–12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
-
-
Key Data :
Mechanistic Insight :
The base deprotonates the phenolic oxygen, enabling nucleophilic attack on the electrophilic carbonyl of diethylcarbamoyl chloride. The reaction proceeds via an SN2 mechanism, forming the carbamate bond.
Schotten-Baumann Conditions
Aqueous-phase synthesis under biphasic conditions offers scalability.
Procedure :
-
Reagents :
-
3-Fluorophenol (1 equiv)
-
Diethylcarbamoyl chloride (1.1 equiv)
-
Aqueous NaOH (10% w/v)
-
Dichloromethane (DCM) or THF.
-
-
Steps :
-
Dissolve 3-fluorophenol in DCM and add aqueous NaOH.
-
Add diethylcarbamoyl chloride dropwise at 0–5°C.
-
Stir vigorously for 2–4 hours, separate organic layer, and dry over Na2SO4.
-
Alternative Bases: Sodium Hydride (NaH)
For moisture-sensitive substrates, NaH in anhydrous THF enhances reactivity.
Procedure :
-
Reagents :
-
3-Fluorophenol (1 equiv)
-
Diethylcarbamoyl chloride (1.1 equiv)
-
NaH (1.5 equiv, 60% dispersion in oil).
-
-
Steps :
-
Suspend NaH in THF and add 3-fluorophenol at 0°C.
-
Add diethylcarbamoyl chloride and reflux for 6 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Synthetic Variations and Optimizations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly.
Procedure :
One-Pot Diazotization-Carbamoylation
For substrates derived from 3-fluoroaniline:
-
-
Diazotize 3-fluoroaniline with NaNO2/HCl.
-
Hydrolyze to 3-fluorophenol.
-
Immediately react with diethylcarbamoyl chloride in situ.
-
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Base-Mediated (THF) | High yield (84–97%), mild conditions | Requires anhydrous conditions |
| Schotten-Baumann | Scalable, aqueous compatibility | Lower yield due to hydrolysis side reactions |
| NaH in THF | Suitable for sensitive substrates | Handling NaH poses safety risks |
| Microwave | Rapid (15 min), high efficiency | Specialized equipment required |
Applications in Subsequent Reactions
3-Fluorophenyl N,N-diethylcarbamate is a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluorophenyl N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethylcarbamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active diethylcarbamic acid, which can then interact with enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Halogen Position: The 3-fluoro substituent in 3-fluorophenyl N,N-diethylcarbamate provides moderate electron-withdrawing effects, enhancing reactivity in o-lithiation compared to non-halogenated analogs. In contrast, the 4-chloro-3-fluoro analog () shows higher molecular weight and altered regioselectivity due to steric and electronic interactions . Trifluoromethyl vs.
Synthetic Utility :
- This compound demonstrates versatility in transition metal-free syntheses, achieving 68–75% yields in halobenzo[b]furan formation . Chloro- and bromo-substituted analogs (e.g., 2-Bromo-3-iodophenyl N,N-diethylcarbamate) may require transition metals for cross-coupling, increasing cost and complexity .
Physicochemical Properties
- Polarity and Solubility: The fluorine atom in this compound moderately increases polarity compared to non-halogenated carbamates, as evidenced by its R$_f$ = 0.26 (hexane/EtOAc, 5:1) . In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit higher logP values (~4.1), favoring lipid solubility . Ethyl N-(3-fluorophenyl)carbamate (logP ~2.4) is less lipophilic than the diethyl-substituted analog due to reduced alkyl chain length .
Thermal Stability :
- Derivatives like O-2-((4-chlorophenyl)ethynyl)-3-fluorophenyl N,N-diethylcarbamate () form colorless solids with melting points of 60–62°C, indicating moderate thermal stability. Bromo- and iodo-substituted analogs may decompose at higher temperatures due to weaker C–Br/I bonds .
Q & A
Basic: What are the standard synthetic protocols for preparing 3-Fluorophenyl N,N-diethylcarbamate and its derivatives?
Answer:
The synthesis typically involves lithiation of an O-aryl N,N-diethylcarbamate precursor (e.g., O-3-fluorophenyl N,N-diethylcarbamate) using s-BuLi at low temperatures (-78°C), followed by quenching with electrophiles such as nitriles or isothiocyanates. For example, reacting O-4-chlorophenyl N,N-diethylcarbamate with s-BuLi and 4-ethoxybenzonitrile yields ketone derivatives in high yields (80–88%) after purification via column chromatography . This method is scalable and adaptable to diverse electrophiles.
Advanced: How does the electronic nature of substituents on the aryl ring influence migratory behavior in 1,5-O→N carbamoyl Snieckus–Fries rearrangements?
Answer:
Computational studies suggest that electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring stabilize intermediates through resonance effects, favoring kinetic control over thermodynamic pathways. For instance, O-4-chlorophenyl derivatives exhibit higher migratory aptitude due to enhanced stabilization of the lithiated intermediate. Kinetic analysis via DFT simulations can predict regioselectivity in rearrangements, enabling rational design of carbamate-based scaffolds .
Basic: What analytical techniques are employed to confirm the structure and purity of this compound derivatives?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and carbamate linkage integrity (e.g., δ ~155 ppm for carbonyl carbons).
- HRMS (ESI/Q-TOF) : For precise molecular weight validation (e.g., [M + H]+ calcd for C18H19ClFN2O2S: 381.0834; found: 381.0838) .
- Melting Point Analysis : To assess crystallinity and purity (e.g., 119–121°C for O-3-chlorophenyl derivatives) .
Advanced: How can computational docking studies inform the design of carbamate derivatives with enhanced binding affinities?
Answer:
Docking simulations of rivastigmine analogs, such as [3-(1-piperidin-1-ylethyl)phenyl] N,N-diethylcarbamate, reveal that substituent placement on the aryl ring modulates interactions with target receptors (e.g., acetylcholinesterase). Hydrophobic pockets favor fluorophenyl groups, while carbamate flexibility impacts binding entropy. These insights guide the optimization of steric and electronic properties for improved pharmacokinetics .
Basic: What are typical reaction conditions for introducing diverse electrophiles to O-aryl N,N-diethylcarbamates?
Answer:
Electrophilic quenching occurs at -78°C in THF, with stoichiometric control to avoid side reactions. Common electrophiles include:
- Benzonitriles : Yield ketones (e.g., 83% for 2-fluorobenzonitrile) .
- Isothiocyanates : Form carbamothioyl derivatives (e.g., 86% yield with phenyl isothiocyanate) .
Reactions are monitored via TLC, followed by purification using hexane/EtOAC (4:1) chromatography .
Advanced: What methodologies address contradictions in reaction yields when varying electrophiles in carbamate lithiation reactions?
Answer:
Discrepancies in yields (e.g., 76–88% for halogenated substrates) are analyzed by:
- Steric Maps : Bulkier electrophiles (e.g., 3-bromophenyl) reduce yields due to hindered lithiation.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance intermediate stability.
- Kinetic Profiling : Time-resolved NMR identifies side reactions, such as premature electrophile decomposition .
Basic: How are carbamate derivatives purified post-synthesis, and what solvents are preferred?
Answer:
Purification involves:
- Column Chromatography : Using hexane/EtOAc (10:1 or 4:1) to separate polar byproducts .
- Recrystallization : Hexane/chlorofom (10:1) enhances crystalline purity .
- Rotary Evaporation : Removes volatile solvents under reduced pressure without degrading the carbamate .
Advanced: What mechanistic insights explain the regioselectivity of carbamate-directed ortho-lithiation?
Answer:
The carbamate group acts as a directing group via coordination of lithium to the carbonyl oxygen, stabilizing the ortho-lithiated intermediate. Computational studies (NBO analysis) confirm charge delocalization into the aryl ring, favoring lithiation at the least sterically hindered position. Competing pathways (e.g., para-lithiation) are disfavored by steric repulsion from diethyl groups .
Basic: What safety precautions are critical during carbamate synthesis?
Answer:
- Low-Temperature Handling : s-BuLi reacts explosively with moisture; use dry ice/acetone baths (-78°C).
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.
- PPE : Wear flame-resistant lab coats and chemical-resistant gloves .
Advanced: How do isotopic labeling studies (e.g., 13C) elucidate carbamate reactivity in biological systems?
Answer:
13C-labeled carbamates track metabolic pathways via LC-MS, identifying hydrolysis products (e.g., 3-fluorophenol) in liver microsomes. Kinetic isotope effects (KIEs) reveal rate-determining steps, such as enzymatic cleavage of the carbamate bond, informing prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
